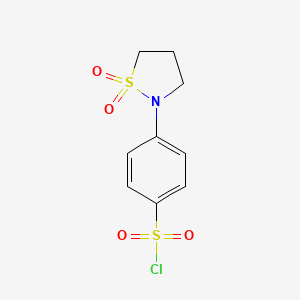

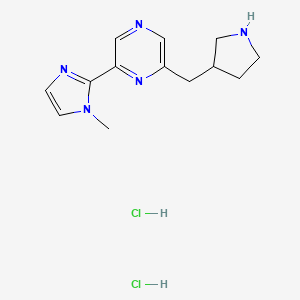

![molecular formula C8H13ClO2S B12314709 rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans](/img/structure/B12314709.png)

rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chlorure de rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]éthane-1-sulfonyle, trans: est un composé chimique de formule moléculaire C8H13ClO2S. Il est caractérisé par la présence de deux groupes cyclopropyle liés à un squelette éthane, avec un groupe fonctionnel chlorure de sulfonyle. Ce composé est d'intérêt dans divers domaines de la recherche scientifique en raison de ses caractéristiques structurales et de sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du chlorure de rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]éthane-1-sulfonyle, trans implique généralement la réaction de précurseurs contenant du cyclopropyle avec des réactifs de chlorure de sulfonyle. Une méthode courante implique l'utilisation de dérivés de cyclopropylcarbinol, qui sont mis à réagir avec de l'acide chlorosulfonique dans des conditions contrôlées pour donner le composé de chlorure de sulfonyle souhaité. La réaction est généralement effectuée dans une atmosphère inerte pour éviter les réactions secondaires indésirables.

Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la distillation ou la recristallisation sont utilisées pour obtenir le composé à une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions: Le chlorure de rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]éthane-1-sulfonyle, trans subit divers types de réactions chimiques, notamment:

Réactions de substitution: Le groupe chlorure de sulfonyle peut être substitué par des nucléophiles tels que des amines, des alcools ou des thiols pour former des dérivés de sulfonamide, d'ester de sulfonate ou de sulfonothioate.

Réactions de réduction: Le composé peut être réduit en hydrure de sulfonyle correspondant en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Réactions d'oxydation: L'oxydation des groupes cyclopropyle peut conduire à la formation de cétones cyclopropyliques ou d'acides carboxyliques.

Réactifs et conditions courantes:

Réactions de substitution: Nucléophiles (amines, alcools, thiols), base (triéthylamine), solvant (dichlorométhane), température (0-25°C).

Réactions de réduction: Agents réducteurs (hydrure de lithium et d'aluminium), solvant (éther), température (0-25°C).

Réactions d'oxydation: Agents oxydants (permanganate de potassium, trioxyde de chrome), solvant (acétone, eau), température (0-50°C).

Principaux produits formés:

Réactions de substitution: Dérivés de sulfonamide, d'ester de sulfonate, de sulfonothioate.

Réactions de réduction: Hydrure de sulfonyle.

Réactions d'oxydation: Cétones cyclopropyliques, acides carboxyliques.

Applications de la recherche scientifique

Chimie: En chimie, le chlorure de rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]éthane-1-sulfonyle, trans est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa réactivité en fait un intermédiaire précieux dans la préparation de divers composés fonctionnalisés.

Biologie: En recherche biologique, ce composé peut être utilisé pour modifier des biomolécules telles que les protéines et les peptides. Le groupe chlorure de sulfonyle peut réagir avec les groupes amino des protéines, conduisant à la formation de liaisons sulfonamide stables. Cette propriété est utile dans le développement de bioconjugués et de techniques de marquage des protéines.

Médecine: En chimie médicinale, les dérivés de ce composé peuvent présenter une activité biologique et peuvent être explorés comme des candidats médicaments potentiels. Les caractéristiques structurales uniques du composé peuvent être exploitées pour concevoir des molécules ayant des propriétés pharmacologiques spécifiques.

Industrie: Dans le secteur industriel, le chlorure de rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]éthane-1-sulfonyle, trans peut être utilisé dans la production de produits chimiques et de matériaux spécialisés. Sa réactivité et ses groupes fonctionnels le rendent approprié pour des applications en chimie des polymères et en science des matériaux.

Mécanisme d'action

Le mécanisme d'action du chlorure de rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]éthane-1-sulfonyle, trans implique sa réactivité avec les nucléophiles. Le groupe chlorure de sulfonyle est fortement électrophile et peut réagir avec les sites nucléophiles des molécules cibles. Cette réaction conduit à la formation de liaisons covalentes, entraînant la modification de la molécule cible. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de la nature du nucléophile.

Applications De Recherche Scientifique

Chemistry: In chemistry, rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized compounds.

Biology: In biological research, this compound can be used to modify biomolecules such as proteins and peptides. The sulfonyl chloride group can react with amino groups in proteins, leading to the formation of stable sulfonamide linkages. This property is useful in the development of bioconjugates and protein labeling techniques.

Medicine: In medicinal chemistry, derivatives of this compound may exhibit biological activity and can be explored as potential drug candidates. The unique structural features of the compound can be leveraged to design molecules with specific pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.

Mécanisme D'action

The mechanism of action of rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophilic sites in target molecules. This reaction leads to the formation of covalent bonds, resulting in the modification of the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Composés similaires:

Chlorure de cyclopropylméthanesulfonyle: Structure similaire, mais avec un seul groupe cyclopropyle.

Chlorure de cyclopropylsulfonyle: Contient un groupe cyclopropyle directement lié au chlorure de sulfonyle.

Chlorure d'éthanesulfonyle: N'a pas de groupes cyclopropyle, ce qui le rend moins encombré stériquement.

Unicité: Le chlorure de rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]éthane-1-sulfonyle, trans est unique en raison de la présence de deux groupes cyclopropyle, qui confèrent un encombrement stérique et influencent la réactivité du composé. Cette caractéristique structurelle peut affecter le comportement du composé dans les réactions chimiques et ses interactions avec les molécules biologiques, le distinguant d'autres dérivés de chlorure de sulfonyle.

Propriétés

Formule moléculaire |

C8H13ClO2S |

|---|---|

Poids moléculaire |

208.71 g/mol |

Nom IUPAC |

2-(2-cyclopropylcyclopropyl)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H13ClO2S/c9-12(10,11)4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2 |

Clé InChI |

UIUNVEMJQJCLHX-UHFFFAOYSA-N |

SMILES canonique |

C1CC1C2CC2CCS(=O)(=O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

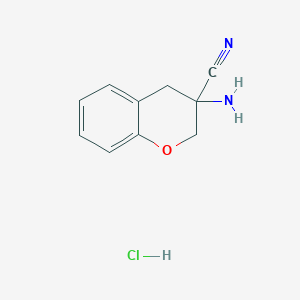

![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)

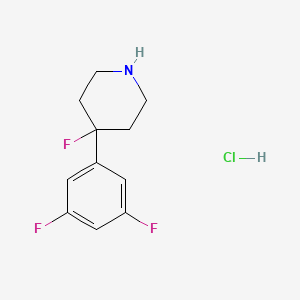

![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)

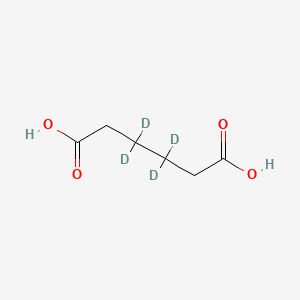

![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)

![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)

![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)

![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)